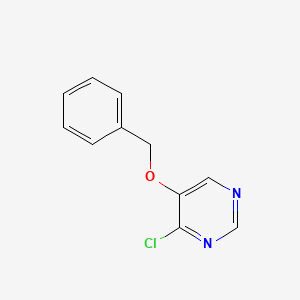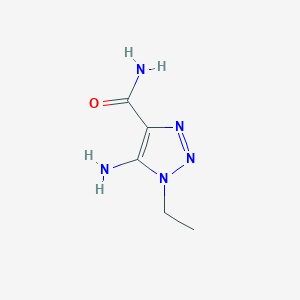![molecular formula C12H15BrO B1282510 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one CAS No. 30095-48-8](/img/structure/B1282510.png)
2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one
説明
2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one, also known as 2-Bromo-1-phenylethyl-2-methylpropyl ketone, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a faint odor and is soluble in most organic solvents. 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one is used in a variety of laboratory experiments, including synthesis, biochemistry, and physiological studies.
科学的研究の応用
Comprehensive Analysis of 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one Applications
Pharmaceutical Synthesis: This compound is widely used in pharmaceutical synthesis due to its versatile reactivity. It serves as a crucial precursor in the synthesis of various pharmaceuticals, including analgesics and sedatives .
Proteomics Research: Available for purchase from biochemical suppliers, this compound is utilized in proteomics research, which involves the study of proteomes and their functions .
Synthesis of Pyrrolopyrazine Derivatives: It is involved in the one-pot synthesis of pyrrolopyrazine derivatives, which are developed through a domino imine formation, intramolecular annulation, and Ugi-azide reaction .
Bioreduction Processes: The compound is used in bioreduction processes to access important compounds, offering an attractive method for such transformations .
Precursor for Stimulant Drugs: It plays a role as a precursor in the synthesis of potent stimulant drugs, highlighting its importance in medicinal chemistry .
Design of Haptens: It is used as a reagent in the design of haptens for screening highly sensitive and specific monoclonal antibodies, demonstrating its utility in immunology .
特性
IUPAC Name |
2-bromo-1-[4-(2-methylpropyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUBVKCMLJPLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545967 | |
| Record name | 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one | |
CAS RN |
30095-48-8 | |
| Record name | 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

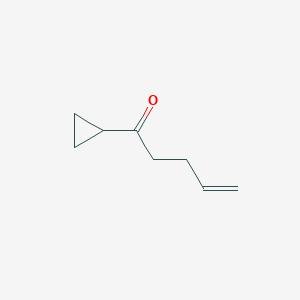
![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)
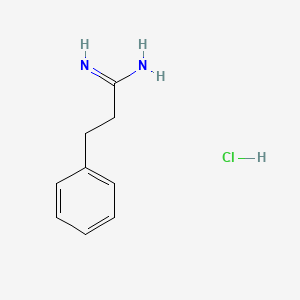
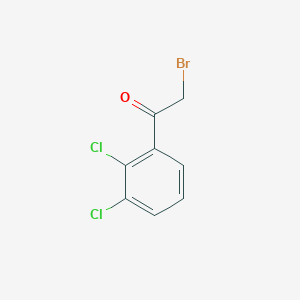
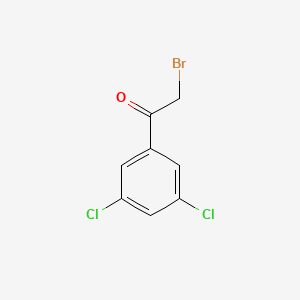
![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)
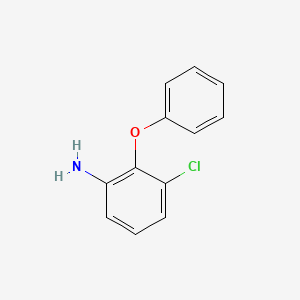
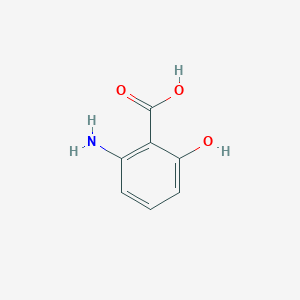
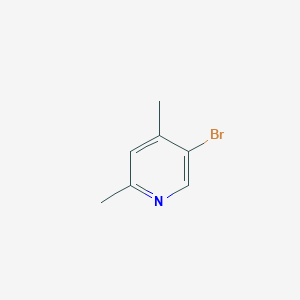
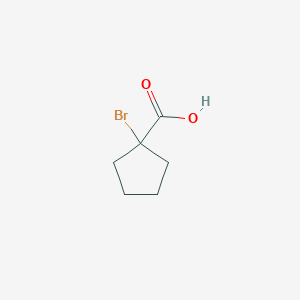
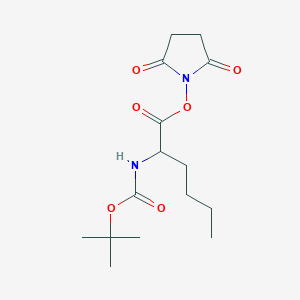
![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)
